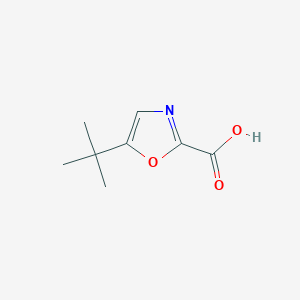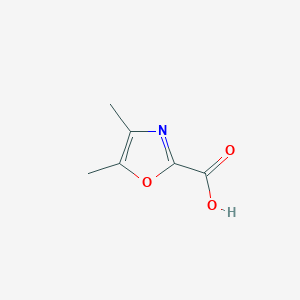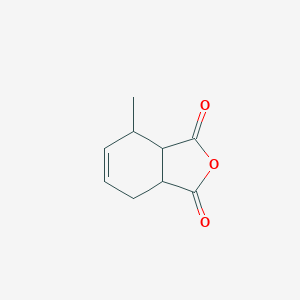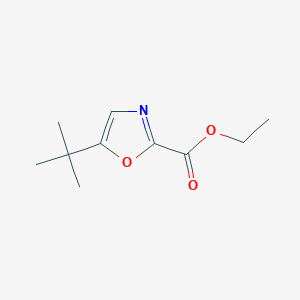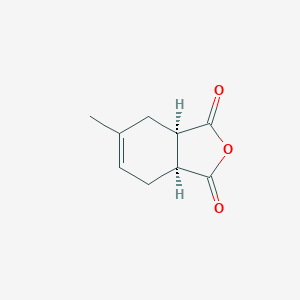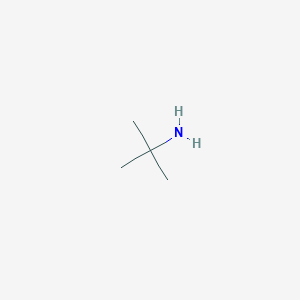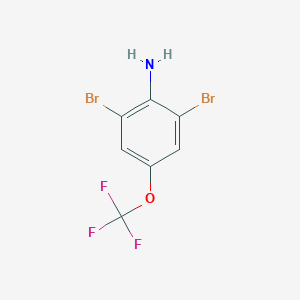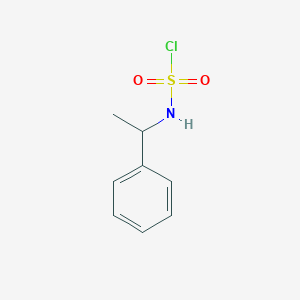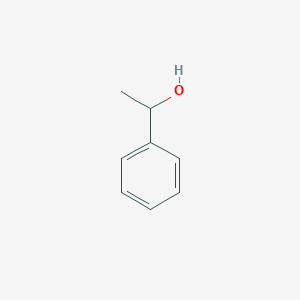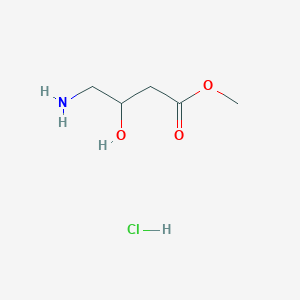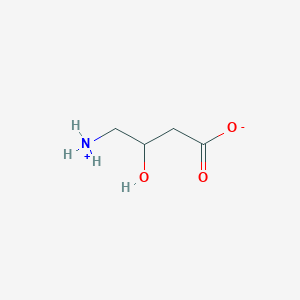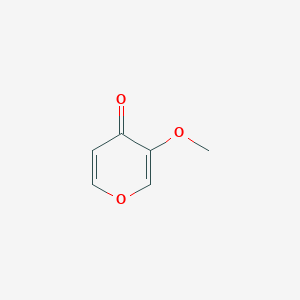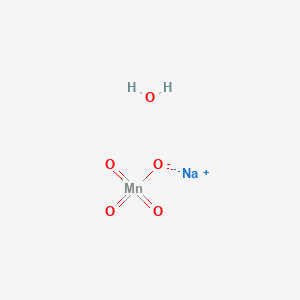![molecular formula C16H20N2O5 B042363 (4S,6S,7R,8S)-8-(Hydroxymethyl)-7,11-dimethoxy-5,12-dimethyl-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-diene-10,13-dione CAS No. 26909-45-5](/img/structure/B42363.png)
(4S,6S,7R,8S)-8-(Hydroxymethyl)-7,11-dimethoxy-5,12-dimethyl-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-diene-10,13-dione
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex molecules like this compound often involves multi-step chemical reactions, strategic planning, and precise execution to ensure the desired structural framework and stereochemistry. Although specific details about the synthesis of this exact compound are scarce, studies on similar compounds provide insight into potential synthetic routes. For instance, the synthesis of related cage compounds and tricyclic systems usually involves steps like cyclization reactions, ring expansions, and selective functional group transformations (T. Chou & Jong‐Hsin Chiou, 1986; S. S. Tandon & C. R. Lucas, 2008) (Chou & Chiou, 1986) (Tandon & Lucas, 2008).
Molecular Structure Analysis
The molecular structure of compounds is crucial for understanding their reactivity, stability, and interactions with other molecules. Crystallography studies, such as those conducted by Ganapathy et al. (2013), offer detailed insights into the molecular arrangement, bond lengths, and angles, which are essential for comprehending the compound's chemical behavior (Ganapathy et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving compounds of this complexity are influenced by their unique structural features. For example, the presence of multiple functional groups, such as hydroxymethyl and dimethoxy groups, opens pathways for various chemical transformations, including nucleophilic substitutions and electrophilic additions. The specific reactivity patterns of similar compounds have been explored in the context of cage compound synthesis and rearrangement reactions (T. Chou & Jong‐Hsin Chiou, 1986; A. P. Marchand et al., 1996) (Chou & Chiou, 1986) (Marchand et al., 1996).
Physical Properties Analysis
The physical properties of a compound, including melting point, boiling point, solubility, and crystal structure, are directly related to its molecular structure. These properties are critical for determining the compound's suitability for specific applications. Investigations into similar compounds' crystal and molecular structures provide valuable data that can be extrapolated to understand the physical properties of the compound (Ganapathy et al., 2013) (Ganapathy et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group behavior, are pivotal for the compound's applications in synthesis and industrial processes. Detailed studies on related compounds, focusing on their synthesis, structural analysis, and reactivity, offer insights into the chemical properties that can be expected from (4S,6S,7R,8S)-8-(Hydroxymethyl)-7,11-dimethoxy-5,12-dimethyl-2,5-diazatetracyclo[7.4.0.0^2,7.0^4,6]trideca-1(9),11-diene-10,13-dione (T. Chou & Jong‐Hsin Chiou, 1986; S. S. Tandon & C. R. Lucas, 2008) (Chou & Chiou, 1986) (Tandon & Lucas, 2008).
Wissenschaftliche Forschungsanwendungen
Photochemical Rearrangement
The compound has been studied for its potential in photochemical rearrangement processes. Knott and Mellor (1972) explored the photochemical rearrangement of similar bicyclo compounds, providing insights into mechanistic aspects of these rearrangements, which could be relevant to understanding the behavior of the specified compound under photochemical conditions Knott & Mellor, 1972.
Formation of Oxygen-Bridged Heterocycles
The formation of oxygen-bridged heterocycles using compounds with structures analogous to the specified compound has been investigated. Svetlik, Tureček, and Hanuš (1988) studied the condensation of related compounds under the conditions of the Hantzsch synthesis, leading to the formation of various heterocycles Svetlik, Tureček, & Hanuš, 1988.
Schiff Base Derivatives
The compound's relevance in the formation of Schiff base derivatives has been explored. Nathan and Silver (1997) reported on a hydrated Schiff base derivative of a similar compound, contributing to the understanding of keto-amine tautomerism and crystallographic properties Nathan & Silver, 1997.
Synthesis of Cage Compounds
Research into the synthesis of cage compounds using structurally similar compounds has been conducted. Chou and Jong-Hsin Chiou (1986) detailed the synthesis of a complex cage compound from a tetracyclo precursor, highlighting the potential of these compounds in constructing intricate molecular architectures Chou & Jong-Hsin Chiou, 1986.
Intramolecular Diels-Alder Cycloadditions
The compound's role in intramolecular Diels-Alder cycloadditions has been a subject of study. Zezula, Hudlický, and Ghiviriga (2001) investigated cycloadditions involving similar compounds, demonstrating their utility in organic synthesis and potential applications in alkaloid synthesis Zezula, Hudlický, & Ghiviriga, 2001.
Synthesis of Novel Hydroxyquinones
The synthesis of novel hydroxyquinones using related compounds has been researched. Fariña, Paredes, and Stefani (1986) explored Diels-Alder reactions with naphthoquinone derivatives, leading to novel transcycloaddition reactions Fariña, Paredes, & Stefani, 1986.
Ring Contractions of Fused Cyclopropanes
Research on ring contractions of fused cyclopropanes, which could relate to the compound , has been conducted by Ashe (1969), enhancing the understanding of the synthesis of strained bicyclic hydrocarbons Ashe, 1969.
Synthesis of Bimanes
Kosower et al. (1990) investigated the synthesis of bimanes, which are related to the specified compound, exploring the dynamic properties of zero-bridged bimanes and their conversion processes Kosower et al., 1990.
Reactions with Hydrazines
Mellor, Pathirana, and Stibbard (1983) studied the reactions of similar bicyclic compounds with hydrazines, leading to the formation of tetra-azatetracyclo compounds, demonstrating the reactivity and potential applications in synthetic chemistry Mellor, Pathirana, & Stibbard, 1983.
Safety And Hazards
Mitomycin C is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is fatal if swallowed, in contact with skin, or if inhaled . It is also suspected of causing cancer . Therefore, it is recommended to obtain special instructions before use and not to handle until all safety precautions have been read and understood .
Eigenschaften
IUPAC Name |
(4S,6S,7R,8S)-8-(hydroxymethyl)-7,11-dimethoxy-5,12-dimethyl-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-diene-10,13-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5/c1-7-12(20)11-10(13(21)14(7)22-3)8(6-19)16(23-4)15-9(17(15)2)5-18(11)16/h8-9,15,19H,5-6H2,1-4H3/t8-,9+,15+,16-,17?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZWYXWRDFDZPE-MYKCTVALSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2CO)OC)N4C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2CO)OC)N4C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 13857046 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




